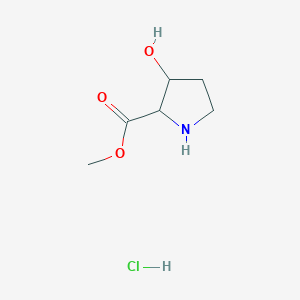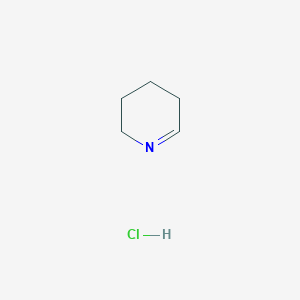
2,3,4,5-Tetrahydropyridine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4,5-Tetrahydropyridine hydrochloride is a heterocyclic organic compound with the molecular formula C5H9N. It is a colorless liquid and an imine, which is a type of compound containing a carbon-nitrogen double bond. This compound is also known by other names such as δ1-Piperideine and 1-Piperideine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,3,4,5-Tetrahydropyridine hydrochloride can be synthesized by heating pentanediamine pure product, an aqueous solution of pentanediamine, or an organic-solvent solution of pentanediamine . The reaction involves the conversion of pentanediamine to 2,3,4,5-tetrahydropyridine through heating. This method is advantageous due to its simplicity, high conversion rate, and environmentally friendly nature .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes as mentioned above. The process involves the use of pentanediamine as the raw material, which is then heated to obtain the desired compound. The method is scalable and has wide industrial application prospects due to its green and efficient nature .
Analyse Des Réactions Chimiques
Types of Reactions
2,3,4,5-Tetrahydropyridine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Oxidation: The compound can be oxidized to form pyridine using oxidizing agents.
Reduction: It can be reduced to form piperidine using reducing agents.
Substitution: Various substituents can be introduced onto the tetrahydropyridine ring system under appropriate conditions.
Major Products Formed
Oxidation: Pyridine
Reduction: Piperidine
Substitution: Substituted tetrahydropyridine derivatives.
Applications De Recherche Scientifique
2,3,4,5-Tetrahydropyridine hydrochloride has several scientific research applications across various fields:
Mécanisme D'action
The mechanism of action of 2,3,4,5-tetrahydropyridine hydrochloride involves its interaction with molecular targets and pathways. For instance, its derivative, 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine, is known to cause dopaminergic neuronal damage by blocking mitochondrial complex I, leading to mitochondrial dysfunction . This results in oxidative stress, inflammation, and neuronal apoptosis .
Comparaison Avec Des Composés Similaires
2,3,4,5-Tetrahydropyridine hydrochloride can be compared with other similar compounds such as:
1,2,3,4-Tetrahydropyridine: Another isomer with different structural properties.
1,2,3,6-Tetrahydropyridine: Known for its neurotoxic effects.
2,3,4,6-Tetrahydropyridine: Another structural isomer with distinct chemical properties.
Uniqueness
This compound is unique due to its specific structural arrangement and its ability to undergo various chemical transformations, making it a versatile compound in synthetic chemistry .
Propriétés
Numéro CAS |
21282-38-2 |
|---|---|
Formule moléculaire |
C5H10ClN |
Poids moléculaire |
119.59 g/mol |
Nom IUPAC |
2,3,4,5-tetrahydropyridine;hydrochloride |
InChI |
InChI=1S/C5H9N.ClH/c1-2-4-6-5-3-1;/h4H,1-3,5H2;1H |
Clé InChI |
WTXDLFAYUNBHII-UHFFFAOYSA-N |
SMILES canonique |
C1CCN=CC1.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



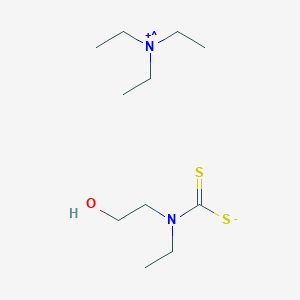
![[3-(1,3,4-Oxadiazol-2-yl)phenyl]methanamine](/img/structure/B12829282.png)
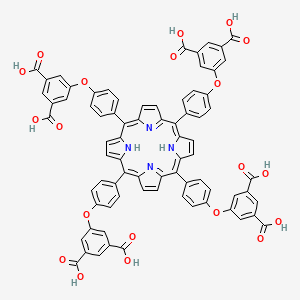




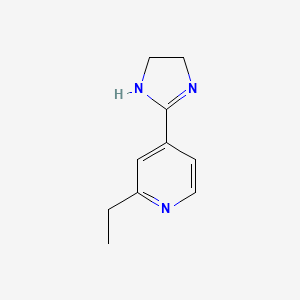

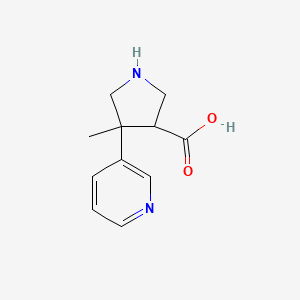
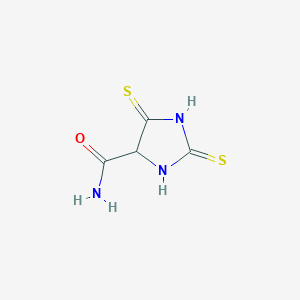
![tert-Butyl 2-cyclopentyl-4-hydroxy-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B12829354.png)
